Cas no 69200-54-0 (N-cyclopentylmethanesulfonamide)
N-cyclopentylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide, N-cyclopentyl-
- N-cyclopentylmethanesulfonamide
- 69200-54-0
- AKOS000383730
- SCHEMBL1679214
- Z53825479
- 8BT
- EN300-1251196
- FT-0751488
- DTXSID90355394
-
- Inchi: 1S/C6H13NO2S/c1-10(8,9)7-6-4-2-3-5-6/h6-7H,2-5H2,1H3
- InChI Key: IJXUJLYIQLLJEP-UHFFFAOYSA-N
- SMILES: S(C)(NC1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 163.06679
- Monoisotopic Mass: 163.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 46.17
N-cyclopentylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1251196-0.05g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 0.05g |
$84.0 | 2023-07-10 | |
| Enamine | EN300-1251196-0.1g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 0.1g |
$124.0 | 2023-07-10 | |
| Enamine | EN300-1251196-0.25g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 0.25g |
$178.0 | 2023-07-10 | |
| Enamine | EN300-1251196-0.5g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 0.5g |
$331.0 | 2023-07-10 | |
| Enamine | EN300-1251196-1.0g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 1.0g |
$442.0 | 2023-07-10 | |
| Enamine | EN300-1251196-2.5g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 2.5g |
$867.0 | 2023-07-10 | |
| Enamine | EN300-1251196-5.0g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 5.0g |
$1280.0 | 2023-07-10 | |
| Enamine | EN300-1251196-10.0g |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95% | 10.0g |
$1900.0 | 2023-07-10 | |
| Enamine | EN300-1251196-50mg |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95.0% | 50mg |
$84.0 | 2023-10-02 | |
| Enamine | EN300-1251196-100mg |
N-cyclopentylmethanesulfonamide |
69200-54-0 | 95.0% | 100mg |
$124.0 | 2023-10-02 |
N-cyclopentylmethanesulfonamide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on N-cyclopentylmethanesulfonamide
Comprehensive Overview of N-cyclopentylmethanesulfonamide (CAS No. 69200-54-0): Properties, Applications, and Industry Insights
N-cyclopentylmethanesulfonamide (CAS No. 69200-54-0) is a specialized sulfonamide derivative with a cyclopentyl group, widely recognized for its versatility in organic synthesis and pharmaceutical intermediates. This compound has garnered significant attention due to its unique molecular structure, which combines a sulfonamide backbone with a cyclopentyl moiety, making it valuable for researchers and industries alike. In this article, we delve into its chemical properties, synthetic applications, and emerging trends in its usage.
The growing demand for high-purity sulfonamides in drug discovery and material science has positioned N-cyclopentylmethanesulfonamide as a compound of interest. Recent studies highlight its role in catalysis and as a building block for bioactive molecules. For instance, its application in peptide modification and enzyme inhibition studies aligns with current trends in precision medicine and bioconjugation techniques. Researchers frequently search for "sulfonamide solubility" or "cyclopentyl derivatives in pharmaceuticals," reflecting its relevance in modern chemistry.
From a structural perspective, N-cyclopentylmethanesulfonamide exhibits notable thermal stability and solubility in polar solvents, which are critical for industrial-scale synthesis. Its molecular weight (175.25 g/mol) and melting point (data varies by purity) are often queried in chemical databases. The compound's sulfonyl group enables diverse functionalization reactions, such as N-alkylation or cross-coupling, making it a staple in medicinal chemistry workflows.
In the context of green chemistry, N-cyclopentylmethanesulfonamide is being explored for eco-friendly synthesis routes. Queries like "sustainable sulfonamide production" or "green solvents for sulfonamides" underscore this shift. Innovations such as microwave-assisted synthesis and catalytic hydrogenation are reducing the environmental footprint of its production, aligning with global ESG (Environmental, Social, and Governance) goals.
Quality control and analytical methods for N-cyclopentylmethanesulfonamide are another focal point. Techniques like HPLC, NMR spectroscopy, and mass spectrometry ensure compliance with pharmaceutical-grade standards. Searches for "purity testing of sulfonamides" or "CAS 69200-54-0 specifications" highlight industry needs for rigorous quality assurance protocols.
Looking ahead, the integration of N-cyclopentylmethanesulfonamide into high-throughput screening libraries and AI-driven drug design platforms is anticipated. Keywords such as "machine learning in sulfonamide optimization" or "computational chemistry for cyclopentyl derivatives" reflect this forward-looking approach. As the boundaries of chemical innovation expand, this compound is poised to play a pivotal role in next-generation therapeutics and advanced materials.
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